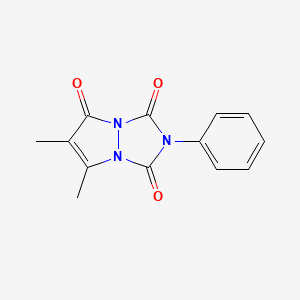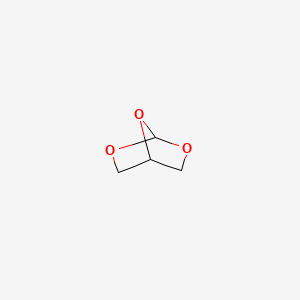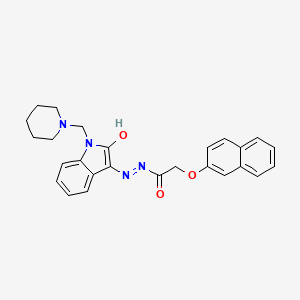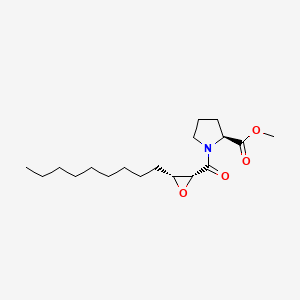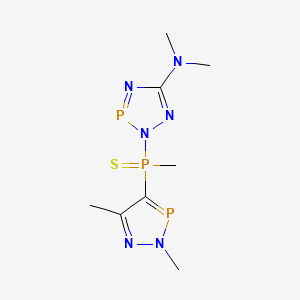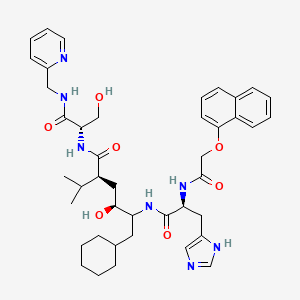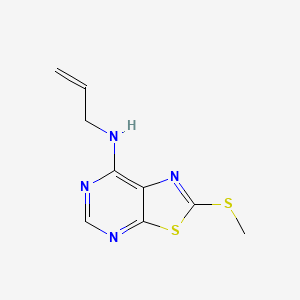
1-(2-Phenylethyl)-1lambda(5)-azabicyclo(2.2.2)oct-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)-1lambda(5)-azabicyclo(222)oct-3-yl acetate is an organic compound that belongs to the class of bicyclic compounds It features a phenylethyl group attached to an azabicyclo octane structure, with an acetate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-1lambda(5)-azabicyclo(2.2.2)oct-3-yl acetate typically involves the following steps:
Formation of the Azabicyclo Octane Core: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Phenylethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the azabicyclo octane core is alkylated with a phenylethyl halide in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the nitrogen atom in the azabicyclo octane core using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenylethyl)-1lambda(5)-azabicyclo(2.2.2)oct-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of phenylacetic acid or benzyl alcohol.
Reduction: Formation of phenylethylamine or phenylethanol.
Substitution: Formation of various substituted azabicyclo octane derivatives.
Aplicaciones Científicas De Investigación
1-(2-Phenylethyl)-1lambda(5)-azabicyclo(2.2.2)oct-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylethyl)-1lambda(5)-azabicyclo(2.2.2)oct-3-yl acetate involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with aromatic residues in proteins, while the azabicyclo octane core can modulate receptor activity. The acetate group may influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Phenylethylamine: Shares the phenylethyl group but lacks the azabicyclo octane structure.
Azabicyclo Octane Derivatives: Compounds with similar bicyclic structures but different substituents.
Acetate Esters: Compounds with acetate functional groups but different core structures.
Uniqueness
1-(2-Phenylethyl)-1lambda(5)-azabicyclo(2.2.2)oct-3-yl acetate is unique due to its combination of a phenylethyl group, azabicyclo octane core, and acetate functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
41967-36-6 |
|---|---|
Fórmula molecular |
C17H24NO2+ |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
[1-(2-phenylethyl)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate |
InChI |
InChI=1S/C17H24NO2/c1-14(19)20-17-13-18(11-8-16(17)9-12-18)10-7-15-5-3-2-4-6-15/h2-6,16-17H,7-13H2,1H3/q+1 |
Clave InChI |
BJJKUXZXTMNUSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C[N+]2(CCC1CC2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


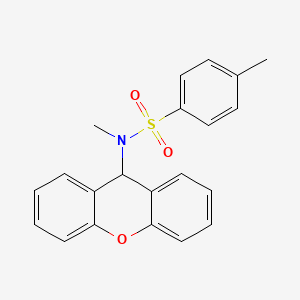
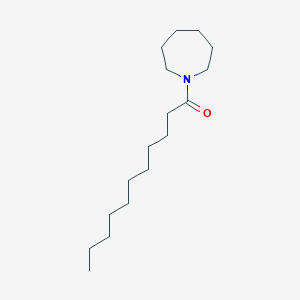

![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
